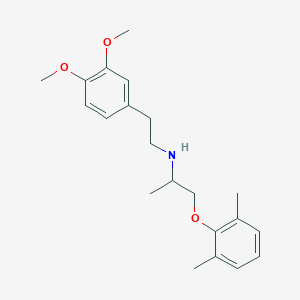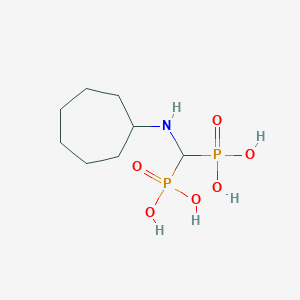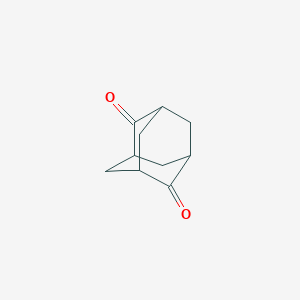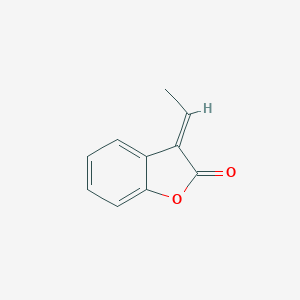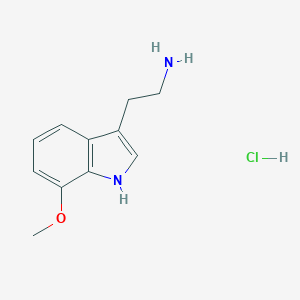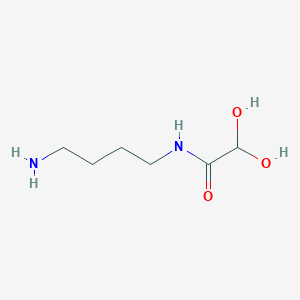
N-(4-Aminobutyl)-2,2-dihydroxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Aminobutyl)-2,2-dihydroxyacetamide, also known as ADA, is a chemical compound that has been used in scientific research for many years. It is a derivative of the natural amino acid, L-threonine, and is a chelator of iron ions. ADA has a wide range of potential applications in the fields of medicine, biochemistry, and biotechnology. In
Mecanismo De Acción
The mechanism of action of N-(4-Aminobutyl)-2,2-dihydroxyacetamide is based on its ability to chelate iron ions. When N-(4-Aminobutyl)-2,2-dihydroxyacetamide binds to iron ions, it forms a complex that is stable and non-toxic. This complex can then be transported and stored safely within cells and tissues. N-(4-Aminobutyl)-2,2-dihydroxyacetamide has also been shown to have antioxidant properties, which may contribute to its protective effects against oxidative stress.
Efectos Bioquímicos Y Fisiológicos
N-(4-Aminobutyl)-2,2-dihydroxyacetamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-Aminobutyl)-2,2-dihydroxyacetamide can protect cells from oxidative stress, reduce inflammation, and promote cell survival. In vivo studies have shown that N-(4-Aminobutyl)-2,2-dihydroxyacetamide can protect against ischemic injury, improve insulin sensitivity, and reduce the risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-Aminobutyl)-2,2-dihydroxyacetamide in lab experiments is its ability to chelate iron ions. This makes it a useful tool for studying the role of iron in various biological processes. N-(4-Aminobutyl)-2,2-dihydroxyacetamide is also relatively easy to synthesize and purify, which makes it a cost-effective option for many researchers. However, N-(4-Aminobutyl)-2,2-dihydroxyacetamide has some limitations as well. It is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, N-(4-Aminobutyl)-2,2-dihydroxyacetamide can bind to other metal ions besides iron, which can lead to non-specific effects.
Direcciones Futuras
There are many potential future directions for research on N-(4-Aminobutyl)-2,2-dihydroxyacetamide. One area of interest is in the development of new therapeutic applications for N-(4-Aminobutyl)-2,2-dihydroxyacetamide. For example, N-(4-Aminobutyl)-2,2-dihydroxyacetamide may have potential as a treatment for iron overload disorders, such as hemochromatosis. Additionally, N-(4-Aminobutyl)-2,2-dihydroxyacetamide may have applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease, which are associated with oxidative stress and inflammation. Another area of interest is in the development of new methods for delivering N-(4-Aminobutyl)-2,2-dihydroxyacetamide to cells and tissues. For example, N-(4-Aminobutyl)-2,2-dihydroxyacetamide nanoparticles may be a promising approach for targeted drug delivery. Finally, further research is needed to fully understand the biochemical and physiological effects of N-(4-Aminobutyl)-2,2-dihydroxyacetamide, particularly in vivo.
Métodos De Síntesis
N-(4-Aminobutyl)-2,2-dihydroxyacetamide can be synthesized through a two-step process. First, L-threonine is converted into L-threonine-3,3-dimethyl ester. Then, the ester is reacted with 1,4-diaminobutane in the presence of sodium borohydride to produce N-(4-Aminobutyl)-2,2-dihydroxyacetamide. The yield of this synthesis method is generally high, and the purity of the final product can be easily controlled.
Aplicaciones Científicas De Investigación
N-(4-Aminobutyl)-2,2-dihydroxyacetamide has been used in a wide range of scientific research applications. One of the primary uses of N-(4-Aminobutyl)-2,2-dihydroxyacetamide is as a chelator of iron ions. Iron is an essential nutrient for many organisms, but it can also be toxic in high concentrations. N-(4-Aminobutyl)-2,2-dihydroxyacetamide can bind to iron ions and prevent them from causing damage to cells and tissues. N-(4-Aminobutyl)-2,2-dihydroxyacetamide has also been used as a tool to study the role of iron in various biological processes, such as oxygen transport and energy metabolism.
Propiedades
Número CAS |
111880-62-7 |
|---|---|
Nombre del producto |
N-(4-Aminobutyl)-2,2-dihydroxyacetamide |
Fórmula molecular |
C6H14N2O3 |
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
N-(4-aminobutyl)-2,2-dihydroxyacetamide |
InChI |
InChI=1S/C6H14N2O3/c7-3-1-2-4-8-5(9)6(10)11/h6,10-11H,1-4,7H2,(H,8,9) |
Clave InChI |
VADXQRWCAWMBCF-UHFFFAOYSA-N |
SMILES |
C(CCNC(=O)C(O)O)CN |
SMILES canónico |
C(CCNC(=O)C(O)O)CN |
Sinónimos |
Acetamide, N-(4-aminobutyl)-2,2-dihydroxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




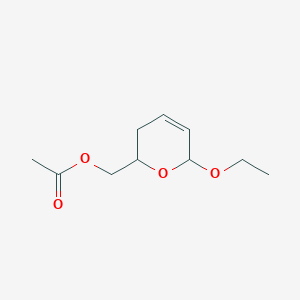
![Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate](/img/structure/B47847.png)

